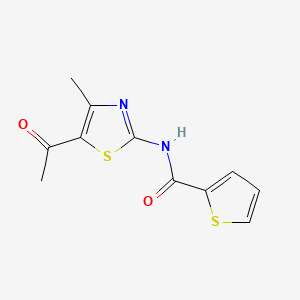

N-(5-乙酰基-4-甲基-1,3-噻唑-2-基)噻吩-2-甲酰胺

描述

“N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are a type of heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . The Infrared (IR) spectrum can give information about the functional groups present in the molecule .Chemical Reactions Analysis

Thiazoles, including “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide”, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for these reactions .科学研究应用

合成和抗癌活性

研究表明,噻吩-2-甲酰胺衍生物具有潜在的抗癌活性。通过合成各种基于噻吩的化合物,包括那些包含噻唑基-噻吩结构的化合物,研究人员探索了它们对几种癌细胞系的抑制活性。这些化合物显示出有希望的结果,特别是那些含有噻唑烷酮环或硫代氨基脲部分的化合物,表明它们作为抗癌剂的潜力 (Atta & Abdel‐Latif, 2021)。

反应性和衍生物形成

另一项研究集中于从 N-(喹啉-5-基)噻吩-2-甲酰胺开始合成噻唑并[4,5-f]喹啉衍生物。通过各种合成途径,研究人员已经能够创建具有进一步功能化和探索生物活性的潜力的化合物。这包括生产乙酰基和乙酰乙酰基衍生物,突出了基于噻吩-2-甲酰胺的化合物的化学多功能性 (Aleksandrov, Zablotskii, & El’chaninov, 2020)。

抗菌活性

还报道了 N-((1,3-二苯基-5-芳基-1H-吡唑-4-基)磺酰基)噻吩-2-甲酰胺及其衍生物的合成。对这些化合物的潜在抗菌和抗真菌活性进行了评估,其中一些对特定菌株显示出显着的疗效。这项研究为基于噻吩-2-甲酰胺框架开发新的抗菌剂开辟了途径 (Sowmya et al., 2018)。

除草剂活性

对噻吩-2-甲酰胺衍生物的研究也扩展到农业领域,研究了设计为植物中 D1 蛋白酶潜在抑制剂的新型化合物。这些抑制剂显示出中等至良好的除草剂活性,为针对特定植物酶的杂草控制提供了一种新方法 (Hu et al., 2009)。

作用机制

安全和危害

Thiazoles, including “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide”, can be hazardous. For instance, they can have acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. They can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .

属性

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S2/c1-6-9(7(2)14)17-11(12-6)13-10(15)8-4-3-5-16-8/h3-5H,1-2H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOXBOWSSRQVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323025 | |

| Record name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665590 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

CAS RN |

438619-26-2 | |

| Record name | N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dichloro-N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2638557.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2638564.png)

![5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2638566.png)

![N-(2,4-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2638567.png)

![2-{4-[4-(2-Aminoethyl)phenoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B2638569.png)

![N-[(4-Chloro-1-methylpyrazol-3-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2638575.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[2-[methyl-(1-methylpiperidin-4-yl)amino]cyclohexyl]but-2-enamide](/img/structure/B2638576.png)